3,4,7-Tribromo-dibenzofuran
Description
Properties
CAS No. |
617707-57-0 |
|---|---|
Molecular Formula |
C12H5Br3O |
Molecular Weight |
404.88 g/mol |
IUPAC Name |
3,4,7-tribromodibenzofuran |
InChI |
InChI=1S/C12H5Br3O/c13-6-1-2-7-8-3-4-9(14)11(15)12(8)16-10(7)5-6/h1-5H |
InChI Key |
PFXRHKDMKSLZHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)OC3=C2C=CC(=C3Br)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Differences:
Electronic Properties :
- Substituent positions alter HOMO/LUMO distributions. For example, carbazole-dibenzofuran hybrids show HOMO localization on electron-rich substituents and LUMO on the dibenzofuran core . Bromine’s electron-withdrawing nature likely shifts these orbitals differently depending on its position.
- The 3,4,7-isomer may exhibit distinct photophysical behavior compared to isomers with bromines on adjacent rings (e.g., 1,4,8), affecting applications in optoelectronics .
Environmental Persistence :
- Bromine substitution patterns influence hydrophobicity and degradation. For instance, polychlorinated dibenzofurans with lateral substitutions (e.g., 2,3,7,8-TCDF) are highly persistent and toxic . Analogously, brominated isomers with similar substitution symmetry (e.g., 3,4,7 vs. 2,3,7) may exhibit comparable environmental mobility .
Chromatographic Behavior: Polarizability and hydrogen-bonding capacity vary with substitution. Dibenzofuran’s delocalized π-system contributes to high polarizability , but bromine’s steric and electronic effects may reduce solubility in nonpolar solvents for isomers with clustered substitutions (e.g., 1,2,4 vs. 3,4,7).
Comparison with Other Dibenzofuran Derivatives
Chlorinated Dibenzofurans
Chlorinated analogs, such as 2,3,7,8-tetrachlorodibenzofuran (TCDF), share structural similarities but differ in halogen electronegativity and bond strength. Key contrasts include:
- Toxicity : Chlorinated dibenzofurans are potent aryl hydrocarbon receptor (AhR) agonists, with toxicity dependent on lateral substitutions . Brominated analogs like this compound may exhibit similar receptor-binding affinities but slower metabolic clearance due to bromine’s larger atomic radius.
- Thermal Stability : Brominated derivatives decompose at higher temperatures than chlorinated ones, releasing hazardous polyaromatic hydrocarbons (PAHs) during combustion .
Functionalized Dibenzofurans
- Immunosuppressive Derivatives: Modifications like enamino diketo groups in mycousnine derivatives enhance T-cell proliferation inhibition . Bromination at specific positions in this compound could similarly modulate bioactivity, though structure-activity relationships (SAR) remain understudied.
- Luminescent Compounds: Dibenzofuran-containing luminescent molecules (e.g., 3-SPhF) rely on triplet-triplet annihilation (TTA) mechanisms influenced by π-orbital overlap . Bromine’s electron-withdrawing effects in this compound may quench luminescence compared to non-halogenated analogs.
Q & A
Basic: What synthetic methodologies are recommended for 3,4,7-Tribromo-dibenzofuran, and how can reaction conditions minimize polybrominated byproducts?
Answer:
Synthesis of tribromo-dibenzofurans typically involves halogenation of dibenzofuran precursors using brominating agents (e.g., Br₂ with FeBr₃ or N-bromosuccinimide). For regioselective bromination at the 3,4,7 positions, directing groups or steric effects must be leveraged. Reaction temperature (e.g., 70°C for controlled bromination) and solvent polarity (e.g., DCM or THF) significantly influence selectivity . To minimize polybrominated byproducts, stoichiometric control and stepwise bromination (e.g., mono- followed by di-bromination) are recommended. GC-MS and NMR should monitor intermediate purity .
Basic: Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) identifies bromine substitution patterns via chemical shifts (e.g., deshielded aromatic protons near Br atoms). Mass spectrometry (EI-MS or HRMS) confirms molecular weight (e.g., 483.77 g/mol for tetrabromo analogs) and isotopic patterns . X-ray crystallography (where applicable) resolves spatial arrangements, as seen in hexasubstituted dihydrofuran structures .
Advanced: How does the bromination pattern affect the thermodynamic stability and sublimation enthalpy of this compound?
Answer:
Bromination at positions 3,4,7 introduces steric hindrance and electronic effects, increasing thermal stability compared to less substituted analogs. Sublimation enthalpy (ΔH_sub) can be derived via vacuum drop microcalorimetry, as demonstrated for dibenzofuran (84.5 kJ/mol at 298 K). Computational methods (e.g., DFT) predict stability trends by analyzing bond dissociation energies and resonance stabilization .
Advanced: What experimental approaches elucidate gas-phase degradation pathways of this compound under high-temperature conditions?
Answer:
Pyrolysis studies in stirred reactors (500–950°C) with GC-MS analysis reveal decomposition products like brominated phenols and dioxins. Kinetic modeling (e.g., CHEMKIN) identifies rate-determining steps, such as C-Br bond cleavage or radical recombination. Isotopic labeling (¹³C or ²H) traces carbon skeleton rearrangements . Comparative studies with chlorinated analogs highlight Br’s lower bond strength, accelerating degradation .
Advanced: How can microbial consortia degrade this compound, and what enzymatic pathways are involved?
Answer:
Aerobic bacteria (e.g., Pseudomonas spp.) metabolize dibenzofurans via dioxygenase-mediated cleavage of the ether bond, forming dihydroxybiphenyl intermediates. For brominated derivatives, debromination precedes ring fission, often requiring co-metabolism with carbon sources. Key enzymes include gentisate 1,2-dioxygenase and catechol 2,3-dioxygenase. Batch reactors (pH 7, 30°C) optimize degradation efficiency (~72% in 24 hours) .
Basic: What chromatographic techniques resolve this compound in environmental matrices?
Answer:
Gas chromatography (GC) with electron capture detection (ECD) or mass spectrometry (GC-MS) achieves nanogram-level detection. HPLC with UV/Vis or fluorescence detectors is preferred for polar degradation products. Method validation requires calibration curves (R² > 0.98) and spike-recovery tests (70–120% recovery) . Environmental samples often require cleanup (e.g., silica gel chromatography) to remove interferents .
Advanced: What computational strategies predict the environmental persistence and reactivity of this compound?
Answer:
Density Functional Theory (DFT) calculates HOMO-LUMO gaps to assess photolytic reactivity, while Quantitative Structure-Activity Relationship (QSAR) models estimate bioaccumulation (log Kow) and toxicity (LC50). Molecular dynamics simulations model interactions with soil organic matter, predicting persistence in anaerobic sediments . Comparative studies with 2,3,7,8-Tetrachlorodibenzofuran highlight brominated analogs’ higher photostability but lower bioaccumulation .
Advanced: How do bromine substituents influence the photolytic degradation of this compound in aquatic environments?
Answer:
UV-Vis spectroscopy and laser flash photolysis reveal that bromine at positions 3,4,7 enhances absorption at 290–320 nm, promoting C-Br bond cleavage. Quantum yield measurements (φ ~ 0.1–0.3) indicate slower degradation than chlorinated analogs. Radical quenching experiments (e.g., using tert-butanol) confirm hydroxyl radical-mediated pathways in sunlit waters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
